molecular formula C16H14N2O2S2 B2483054 1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 878696-42-5

1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone

Cat. No.: B2483054
CAS No.: 878696-42-5
M. Wt: 330.42
InChI Key: MCISKKHLAAQNBK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a methyl group at position 4. This core is linked via a thioether bridge to a 4-methoxyphenyl ethanone moiety. The compound’s structure combines a planar aromatic system (thienopyrimidine) with a polar methoxyphenyl group, which may enhance solubility and biological interactions. Its molecular formula is C₁₆H₁₄N₂O₂S₂, and its molecular weight is approximately 346.43 g/mol (extrapolated from analogs in ).

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-10-7-13-15(17-9-18-16(13)22-10)21-8-14(19)11-3-5-12(20-2)6-4-11/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCISKKHLAAQNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.

    Introduction of the Thioether Linkage: The thioether linkage is introduced through a nucleophilic substitution reaction, where a thiol group reacts with an appropriate electrophile.

    Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the thienopyrimidine core via a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the aromatic ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives, including those similar to 1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone. These compounds have shown significant antiproliferative activity against various cancer cell lines. For example:

  • Mechanism of Action: The compound exhibits its effects by inhibiting key signaling pathways involved in cancer progression, such as the PI3K/AKT pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives possess antimicrobial properties. The presence of the thieno and pyrimidine moieties contributes to their efficacy against a range of bacterial strains. In vitro studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .

Anti-inflammatory Effects

Compounds within this class have shown promise in reducing inflammation through various mechanisms, including COX-II inhibition. This property is particularly relevant in the treatment of inflammatory diseases such as arthritis and other chronic conditions where inflammation plays a critical role .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of PI3K/AKT pathway
AntimicrobialDisruption of bacterial cell wall
Anti-inflammatoryCOX-II inhibition

Case Study 1: Anticancer Efficacy

A study published in 2022 explored the anticancer efficacy of thienopyrimidine derivatives similar to this compound. The researchers found that these compounds significantly inhibited the growth of liver cancer cells in vitro. The study utilized various assays to measure cell viability and apoptosis, confirming the compound's potential as a therapeutic agent against liver carcinoma .

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial activity of several thienopyrimidine derivatives was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that specific derivatives exhibited strong inhibitory effects on bacterial growth, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The thienopyrimidine moiety is known to interact with kinase enzymes, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer effects.

Comparison with Similar Compounds

Structural Analogues with Thieno[2,3-d]pyrimidine Cores

a. 1-(4-Methylphenyl)-2-((6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)ethanone (Compound 9, )

  • Structure : Replaces the 4-methoxyphenyl group with a 4-methylphenyl substituent.
  • Properties : Melting point = 134–135°C; molecular weight = 361.0 g/mol.

b. 1-(4-Methoxyphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone ()

  • Structure: Incorporates a tetrahydrobenzo ring fused to the thienopyrimidine core.
  • Properties : Molecular weight = 370.49 g/mol; predicted density = 1.36 g/cm³; boiling point = 595.2°C.
  • Key Difference : The fused cyclohexene ring enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

c. PARP-Targeting Derivatives (Compounds 5a–5l, )

  • Structure : Piperazine-linked derivatives with 4-methoxybenzyl thio groups (e.g., compound 5a: C₂₄H₂₄Cl₂N₄O₃S).
  • Properties : Molecular weight = 519.09 g/mol; melting point = 145–148°C.
  • Key Difference : The piperazine moiety introduces basicity (pKa ~8.5), enhancing solubility in acidic environments (e.g., tumor microregions) .
Heterocyclic Variants with Modified Cores

a. Thiazolo[3,2-b][1,2,4]triazole Derivatives (Compound 12a, )

  • Structure: Replaces thienopyrimidine with a triazole-thiazole hybrid.
  • Properties : Melting point = 94–96°C; FT-IR peaks at 2846 cm⁻¹ (C–H) and 1596 cm⁻¹ (C=O).
  • Key Difference: The triazole ring increases hydrogen-bonding capacity (PSA = 85.5 vs. ~61 for thienopyrimidine), improving target binding but limiting blood-brain barrier penetration .

b. Pyrido[2,3-d]pyrimidine Derivatives ()

  • Structure : Pyrimidine fused with pyridine instead of thiophene.
  • Properties : Synthesized via condensation with amines and formalin; NMR data confirms absence of hydroxymethyl artifacts.
  • Key Difference : The pyridine nitrogen enhances π-stacking interactions, which may boost affinity for DNA/RNA targets .
Physicochemical and Pharmacokinetic Comparisons
Compound Molecular Weight (g/mol) Melting Point (°C) logP (Predicted) PSA (Ų)
Target Compound ~346.43 Not Reported ~3.2 ~61
Compound 9 () 361.0 134–135 ~3.7 ~58
Tetrahydrobenzo Derivative () 370.49 Not Reported ~4.1 ~55
PARP Inhibitor 5a () 519.09 145–148 ~4.5 ~95
  • logP Trends : Methoxy groups reduce logP compared to methyl or halogens.
  • PSA Trends : Piperazine and triazole substituents increase PSA, enhancing solubility but reducing passive diffusion.

Biological Activity

1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a compound of significant interest in medicinal chemistry. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article compiles existing research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H16N2O2SC_{16}H_{16}N_{2}O_{2}S. The compound features a methoxyphenyl group and a thienopyrimidine moiety, which contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action:

  • Inhibition of Enzymes : Many thienopyrimidine derivatives have been shown to inhibit key enzymes such as cyclooxygenase and phosphodiesterase, leading to anti-inflammatory effects.
  • Antimicrobial Activity : Studies on related compounds suggest potential antimicrobial properties through disruption of bacterial cell wall synthesis.
  • Anticancer Effects : Some thienopyrimidine derivatives have demonstrated cytotoxicity against cancer cell lines by inducing apoptosis.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Activity Study Reference Effect Observed
Antimicrobial Inhibition of bacterial growth
Cytotoxicity Induction of apoptosis in cancer cells
Enzyme Inhibition Inhibition of cyclooxygenase activity
Anti-inflammatory Reduction in inflammatory markers

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thienopyrimidine derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
  • Cytotoxicity in Cancer Research : Research involving this compound showed promising results in inhibiting the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis, highlighting its potential as an anticancer drug.
  • Anti-inflammatory Studies : In vivo studies demonstrated that the compound reduced edema in animal models induced by inflammatory agents. This effect was attributed to the inhibition of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 1-(4-Methoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone?

  • Methodology :

  • Synthesis : Multi-step protocols involve coupling the 4-methoxyphenyl ethanone moiety with a substituted thienopyrimidine-thiol intermediate. Key steps include thioether bond formation under controlled conditions (e.g., using NaH or K₂CO₃ as a base in anhydrous DMF at 60–80°C) to minimize by-products .
  • Characterization : Use 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR to confirm regioselectivity (e.g., δ 8.29 ppm for pyrimidine protons) and LCMS (ESI) for molecular ion validation. IR spectroscopy can verify carbonyl (C=O) and thioether (C-S) functional groups .

Q. What initial biological activities have been reported for this compound?

  • Methodology :

  • Target Screening : In vitro assays (e.g., enzyme inhibition or receptor binding) are used to identify potential targets. For example, analogs with thienopyrimidine-thioether scaffolds show affinity for kinases or PARP enzymes .
  • Cytotoxicity Testing : MTT assays in cancer cell lines (e.g., breast cancer MDA-MB-231) at concentrations of 1–50 µM to determine IC₅₀ values. Comparative analysis with structurally related compounds (e.g., JWH-201) can highlight activity trends .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action of this compound?

  • Methodology :

  • Docking Workflow : Use software like AutoDock Vina to model interactions with targets (e.g., PARP-1). Focus on hydrogen bonding between the methoxyphenyl group and catalytic residues (e.g., Ser904) and hydrophobic interactions with the thienopyrimidine core .
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ data to validate predictions .

Q. What structural insights can X-ray crystallography provide for this compound?

  • Methodology :

  • Crystallization : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Analyze dihedral angles (e.g., 2.9° between methoxyphenyl and ethanone groups) to assess planarity and steric effects .
  • Hydrogen Bonding : Identify intermolecular interactions (e.g., C–H···N chains) to explain packing stability and solubility limitations .

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodology :

  • Parameter Screening : Vary solvents (DMF vs. THF), bases (NaH vs. K₂CO₃), and temperatures (50–100°C). For example, using K₂CO₃ in DMF at 80°C increased yields from 48% to 92% in analogous syntheses .
  • By-Product Analysis : Monitor reactions via TLC and HPLC to identify side products (e.g., over-oxidized thiols) and adjust stoichiometry .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare datasets from diverse assays (e.g., PARP inhibition vs. kinase profiling). Discrepancies may arise from off-target effects or cell-line-specific permeability .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour exposure vs. 24-hour) to resolve variability .

Q. What role do substituents (e.g., methylthieno vs. ethylthieno groups) play in modulating bioactivity?

  • Methodology :

  • SAR Studies : Synthesize derivatives with substituted thienopyrimidine cores (e.g., 6-methyl vs. 6-ethyl). Assess changes in logP (via HPLC) and binding affinity (e.g., ∆∆G = +1.3 kcal/mol for ethyl derivatives) .
  • Computational Modeling : Use DFT calculations to correlate electron-withdrawing groups (e.g., -CF₃) with enhanced target engagement .

Q. How can stability issues in aqueous solutions be mitigated during pharmacological studies?

  • Methodology :

  • Degradation Kinetics : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring. Add antioxidants (e.g., 0.1% BHT) or use lyophilization to prevent hydrolysis of the thioether bond .
  • Formulation : Develop nanoemulsions or cyclodextrin complexes to enhance solubility and shelf life .

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